molecular formula C22H37N3O B6505272 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea CAS No. 1396712-67-6

1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea

Cat. No.: B6505272
CAS No.: 1396712-67-6
M. Wt: 359.5 g/mol
InChI Key: UKVWCBQHJKCXDQ-UHFFFAOYSA-N
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Description

1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties. The compound features an adamantane moiety, which is known for its rigidity and stability, and a cyclopentylpiperidine group, which adds to its complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of the adamantane and cyclopentylpiperidine intermediates. The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, while the cyclopentylpiperidine group can be synthesized via a series of amination and cyclization reactions. The final step involves the formation of the urea linkage, which can be achieved through the reaction of an isocyanate with an amine under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Adamantanone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea is not fully understood, but it is believed to interact with specific molecular targets in the body. The adamantane moiety may contribute to its ability to cross the blood-brain barrier, while the piperidine group may interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(adamantan-1-yl)ethanone oxime esters: Known for their antifungal activity.

    N-adamantan-1-yl-4-methyl-benzamide: Studied for its potential biological activities.

Uniqueness

1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea is unique due to its combination of the adamantane and cyclopentylpiperidine moieties, which confer distinct structural and functional properties. This combination is not commonly found in other compounds, making it a valuable subject for further research.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O/c26-21(24-22-12-17-9-18(13-22)11-19(10-17)14-22)23-15-16-5-7-25(8-6-16)20-3-1-2-4-20/h16-20H,1-15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVWCBQHJKCXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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